(S)-4,4-Difluoropyrrolidine-2-carboxylic acid
Overview
Description
Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. They are commonly found in nature and are responsible for the sour taste of vinegar and lemons . Pyrrolidines are organic compounds that contain a five-membered ring with one nitrogen atom and four carbon atoms. They are part of many biologically active compounds .
Molecular Structure Analysis
The molecular structure of “(S)-4,4-Difluoropyrrolidine-2-carboxylic acid” would consist of a five-membered ring (pyrrolidine) with two fluorine atoms attached to the 4th carbon and a carboxylic acid group attached to the 2nd carbon .Chemical Reactions Analysis
Carboxylic acids and pyrrolidines can undergo a variety of chemical reactions. Carboxylic acids can react with bases to form salts and with alcohols to form esters . Pyrrolidines can participate in many reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-4,4-Difluoropyrrolidine-2-carboxylic acid” would depend on the characteristics of the carboxylic acid and pyrrolidine groups. Carboxylic acids are typically polar and can form hydrogen bonds, while pyrrolidines are basic due to the presence of a nitrogen atom .Scientific Research Applications
Meldrum’s Acid
Due to its unique structure and the vast array of substituents that can be attached to its core, Meldrum’s acid is a molecule with exceptional chemical properties. In water, it has a remarkably low pKa value of about 4.9. Its C5 position is readily involved in electrophilic substitution reactions .
Succinic Acid
Succinic acid is a valuable organic acid with a high commercial value that may be employed in a variety of sectors including food, cosmetics, and chemistry. Through bacterial fermentation, succinic acid can be easily produced .
Acids and Bases in Industry
Acids and bases have various applications in our daily life and in many industries. For example, they are used in the Bayer process of aluminium production .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-4,4-difluoropyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-3(4(9)10)8-2-5/h3,8H,1-2H2,(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBIYZHGBPBZCK-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200653 | |
Record name | 4,4-Difluoroproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid | |
CAS RN |
52683-81-5 | |
Record name | 4,4-Difluoroproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052683815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Difluoroproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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